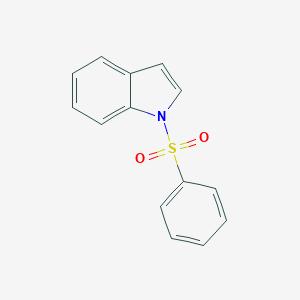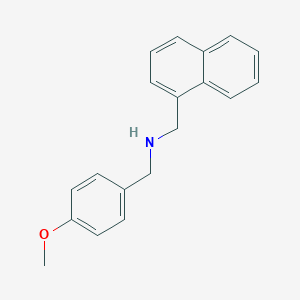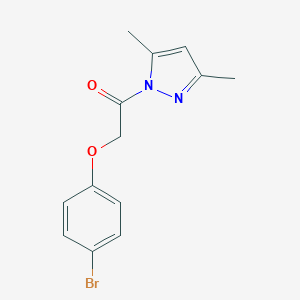
N-(2-methylpropyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-4-nitrobenzamide is a chemical compound that has been gaining significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-nitro-N-(1-oxo-2-methylpropyl)benzamide and is primarily used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-nitrobenzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, making it an effective treatment for various conditions.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity and to have a protective effect on the liver. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2-methylpropyl)-4-nitrobenzamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it a reliable and consistent reagent for use in experiments. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving N-(2-methylpropyl)-4-nitrobenzamide. One area of interest is in the development of new drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on various biochemical pathways in the body.
Synthesis Methods
The synthesis of N-(2-methylpropyl)-4-nitrobenzamide is typically achieved through the reaction of 4-nitrobenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Scientific Research Applications
N-(2-methylpropyl)-4-nitrobenzamide has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used in the development of new drugs. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it an attractive candidate for the development of new pain-relieving medications.
properties
CAS RN |
2585-25-3 |
|---|---|
Product Name |
N-(2-methylpropyl)-4-nitrobenzamide |
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI Key |
DPXAUDVSHNKGLR-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS RN |
2585-25-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)